molecular formula C9H10N4S B13631335 1-(3-(1h-Tetrazol-1-yl)phenyl)ethane-1-thiol

1-(3-(1h-Tetrazol-1-yl)phenyl)ethane-1-thiol

Cat. No.: B13631335
M. Wt: 206.27 g/mol
InChI Key: UKMFGOUJXIPYCU-UHFFFAOYSA-N
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Description

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Chemical Reactions Analysis

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol can be compared with other tetrazole derivatives such as 1-phenyl-1H-tetrazole-5-thiol and 5-(1H-tetrazol-1-yl)pentanoic acid. These compounds share the tetrazole ring structure but differ in their functional groups and overall properties. The presence of the thiol group in this compound makes it particularly useful as a ligand and in forming covalent bonds with proteins, setting it apart from other tetrazole derivatives .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

1-[3-(tetrazol-1-yl)phenyl]ethanethiol

InChI

InChI=1S/C9H10N4S/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-7,14H,1H3

InChI Key

UKMFGOUJXIPYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=NN=N2)S

Origin of Product

United States

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